N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14
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Overview
Description
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium atoms. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, and ethyl acetate. The compound is usually stored at -20°C to maintain its stability .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 has several applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry due to its stable isotope labeling.
Biology: It is employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can provide insights into reaction mechanisms and the role of hydrogen atoms in biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine: This compound is similar but lacks the deuterium labeling.
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide: Another similar compound without the isotope labeling.
Uniqueness
The uniqueness of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 lies in its deuterium labeling, which makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways. The stable isotope labeling provides a distinct advantage in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3/i1D3,2D3,3D3,4D3,16D,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYCIYQHBLEYJW-UWDFEEFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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